Niclosamide-13C6 is a stable isotope-labeled analog of niclosamide, a compound originally developed as an anthelmintic agent. This compound has garnered attention due to its potential applications in various therapeutic areas, including oncology and virology. The introduction of the carbon-13 isotope allows for enhanced tracking and analysis in biological studies, particularly in pharmacokinetic and metabolic investigations.
Niclosamide was first synthesized in the 1960s and has been widely used as a treatment for tapeworm infections. The compound's structural modifications, such as the introduction of carbon-13 isotopes, have been explored in research settings to study its pharmacological properties and mechanisms of action more precisely.
Niclosamide-13C6 is classified as a pharmaceutical compound with potential applications beyond its original use as an anthelmintic. It falls under the category of antineoplastic agents, with research indicating its effectiveness against various cancer types and viral infections.
The synthesis of Niclosamide-13C6 typically involves isotopic labeling techniques that integrate carbon-13 into the niclosamide structure. Common methods include:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. For example, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of carbon-13 and the structural integrity of the final product.
The molecular formula for Niclosamide is C13H8ClN3O4S, while Niclosamide-13C6 features six carbon atoms replaced with carbon-13 isotopes. The structural representation includes:
Nuclear magnetic resonance spectroscopy provides distinct signals for carbon atoms, allowing for differentiation between standard and labeled compounds. The presence of carbon-13 can be observed through shifts in chemical shifts in NMR spectra.
Niclosamide-13C6 undergoes various chemical reactions similar to its parent compound, including:
The reactions are monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure proper conversion and yield.
Niclosamide exerts its effects primarily through the inhibition of key cellular pathways involved in cancer cell proliferation and viral entry. The mechanism involves:
Pharmacological studies have shown that Niclosamide can inhibit viral entry by targeting transmembrane proteins like TMEM16F, demonstrating its dual role as an antiviral agent.
Thermal stability studies indicate that Niclosamide-13C6 maintains structural integrity under standard laboratory conditions, which is crucial for its application in biological assays.
Niclosamide-13C6 is utilized primarily in research settings for:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8